molecular formula C8H9ClF3NO2 B13714974 O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride

O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride

Cat. No.: B13714974
M. Wt: 243.61 g/mol
InChI Key: CRUAYGSENJDPCW-UHFFFAOYSA-N
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Description

O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO2. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Properties

Molecular Formula

C8H9ClF3NO2

Molecular Weight

243.61 g/mol

IUPAC Name

O-[[4-(trifluoromethoxy)phenyl]methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C8H8F3NO2.ClH/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;/h1-4H,5,12H2;1H

InChI Key

CRUAYGSENJDPCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CON)OC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride typically involves the reaction of 4-(Trifluoromethoxy)benzyl bromide with hydroxylamine hydrochloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or ether. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and stability. These properties make it particularly useful in applications requiring high specificity and stability.

Biological Activity

O-[4-(Trifluoromethoxy)benzyl]hydroxylamine hydrochloride is a compound of increasing interest in medicinal chemistry and biochemical research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H9ClF3NO\text{C}_8\text{H}_9\text{ClF}_3\text{NO} and is characterized by a trifluoromethoxy group attached to a benzyl hydroxylamine structure. This configuration enhances its lipophilicity and stability, making it suitable for various biochemical applications.

This compound exhibits its biological effects primarily through interactions with enzymes and proteins. The trifluoromethoxy group significantly increases its binding affinity to molecular targets, allowing it to form stable complexes with enzyme active sites. This interaction can lead to the inhibition of enzymatic activity, which is crucial in understanding enzyme mechanisms and developing therapeutic agents.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes by blocking substrate access at their active sites. This property is particularly valuable in biochemical assays aimed at characterizing enzyme functions and developing inhibitors for therapeutic purposes.

Case Studies

  • Biochemical Assays : In studies assessing enzyme interactions, this compound demonstrated significant inhibitory effects on specific enzymes, suggesting its potential as a tool for enzyme characterization.
  • Antiproliferative Activity : Similar compounds have shown antiproliferative effects against cancer cell lines, indicating that this compound may also possess anticancer properties. Further investigations are needed to evaluate its efficacy against various cancer types .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
O-benzylhydroxylamineLacks trifluoromethoxy groupSimpler structure, less lipophilic
O-(4-(trifluoromethyl)benzyl)hydroxylamineContains a trifluoromethyl groupDifferent electronic properties due to fluorine
O-(4-methoxybenzyl)hydroxylamineContains a methoxy groupLess electronegative compared to trifluoromethoxy

This compound stands out due to its enhanced chemical reactivity and biological activity attributed to the trifluoromethoxy substituent.

Applications in Research and Industry

The compound's ability to inhibit enzymatic activity makes it valuable in several fields:

  • Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting specific enzymes involved in disease processes.
  • Biochemical Research : Used in assays to study enzyme kinetics and mechanisms.
  • Organic Synthesis : Acts as a reagent for synthesizing other trifluoromethoxy-substituted compounds.

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